H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA
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Overview
Description
The compound H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA is a synthetic peptide composed of a sequence of amino acids: tyrosine, alanine, glycine, phenylalanine, and leucine. This compound is often used in biochemical and pharmacological research due to its structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to ensure precision and efficiency. The process is optimized for large-scale production by adjusting parameters such as reaction time, temperature, and solvent usage.
Chemical Reactions Analysis
Types of Reactions
H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products
Oxidation: Formation of dityrosine.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA: is used in various scientific research fields:
Chemistry: Studying peptide synthesis and structure-activity relationships.
Biology: Investigating protein-protein interactions and enzyme-substrate specificity.
Medicine: Exploring potential therapeutic applications, such as opioid receptor agonists.
Industry: Developing cosmetic products for reducing wrinkles and improving skin texture.
Mechanism of Action
The mechanism of action of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA involves its interaction with specific molecular targets, such as opioid receptors. The peptide can mimic endogenous peptides, binding to receptors and modulating their activity. This interaction can influence various physiological pathways, including pain perception and immune response .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-D-Ala-Gly-Phe-D-Leu-OH: A similar peptide with a different stereochemistry.
Leu-Enkephalin: An endogenous opioid peptide with a similar sequence.
Uniqueness
H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA: is unique due to its specific sequence and stereochemistry, which can influence its binding affinity and biological activity compared to other peptides .
Properties
Molecular Formula |
C31H40F3N5O9 |
---|---|
Molecular Weight |
683.7 g/mol |
IUPAC Name |
2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H39N5O7.C2HF3O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;3-2(4,5)1(6)7/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);(H,6,7) |
InChI Key |
HUSIGOZNABTMKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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